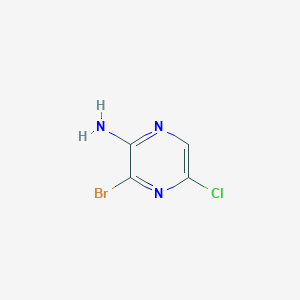

2-Amino-3-bromo-5-chloropyrazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-chloropyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrClN3/c5-3-4(7)8-1-2(6)9-3/h1H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACFBUXHJONGLLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)N)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30440738 | |

| Record name | 2-AMINO-3-BROMO-5-CHLOROPYRAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76537-18-3 | |

| Record name | 3-Bromo-5-chloro-2-pyrazinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76537-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-AMINO-3-BROMO-5-CHLOROPYRAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Amino-3-bromo-5-chloropyrazine chemical properties

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the chemical properties, synthesis, and applications of 2-Amino-3-bromo-5-chloropyrazine, a key heterocyclic intermediate in medicinal chemistry.

Core Chemical and Physical Properties

This compound is a halogenated pyrazine derivative with the chemical formula C4H3BrClN3.[1][2] Its structural features make it a valuable building block in the synthesis of complex organic molecules, particularly for pharmaceutical applications.

Physicochemical Data

The key physical and chemical properties of this compound are summarized below. There are conflicting reports regarding its melting point; one set of sources indicates a melting point of 128°C, while another, associated with a specific synthesis protocol, reports a range of 230-232°C.[1][2]

| Property | Value | Source(s) |

| CAS Number | 21943-13-5 | [1][2] |

| Molecular Formula | C4H3BrClN3 | [1][2] |

| Molecular Weight | 208.44 g/mol | [3] |

| Melting Point | 128°C or 230-232°C | [1][2] |

| Boiling Point | 271°C | [1][4] |

| Density | 1.96 g/cm³ | [1] |

| Flash Point | 118°C | [1] |

| Vapor Pressure | 0.007 mmHg at 25°C | [1] |

| pKa (Predicted) | 0.81 ± 0.10 | [4] |

| XLogP3 | 1.4 | [1] |

| Topological Polar Surface Area | 51.8 Ų | [1] |

Spectral Data Summary

Spectroscopic data is crucial for the identification and characterization of the compound.

| Spectroscopy | Data | Source(s) |

| Infrared (IR) | 3412 cm⁻¹ (NH₂ stretching), 3019 cm⁻¹ (aromatic C-H stretching) | [2] |

| ¹H NMR (500 MHz, CDCl₃) | δ 5.02 (s, 2H, NH₂), 8.05 (s, 1H, pyrazine H) | [2] |

| ¹³C NMR (125 MHz, CDCl₃) | δ 123.5, 132.0, 142.9, 150.6 | [2] |

| Mass Spectrometry (GC-MS) | m/z 211, 209, 207 (M+) | [2] |

| High-Resolution MS (HRMS) | Calculated for MH+: 207.9272; Found: 207.9280 | [2] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of 2-amino-3-chloropyrazine.[2]

General Procedure:

-

A suspension of 2-amino-3-chloropyrazine (20.0 g, 154 mmol) and N-bromosuccinimide (NBS) (31.0 g, 173 mmol) is prepared in chloroform (140 mL).[2]

-

The mixture is heated and refluxed for 16 hours.[2]

-

Upon completion, the solution is cooled to room temperature.[2]

-

The solution is then washed with deionized water (350 mL).[2]

-

The organic layer is filtered through diatomaceous earth.[2]

-

The filtrate is concentrated under reduced pressure to yield the product, 5-bromo-3-chloropyrazin-2-amine, as a brown solid (22.0 g, 69% yield).[2]

Application in Drug Discovery

This compound is a crucial intermediate in the synthesis of advanced pharmaceutical agents. Notably, aminopyrazine scaffolds are key pharmacophores in the development of allosteric inhibitors targeting Src homology-2 containing protein tyrosine phosphatase 2 (SHP2).[5]

Role as a Precursor for SHP2 Inhibitors

SHP2 is a non-receptor protein tyrosine phosphatase encoded by the PTPN11 proto-oncogene.[5][6] It is a critical component of multiple cell signaling pathways, including the RAS/MAPK cascade, which regulates cell growth, proliferation, and differentiation.[7][8] Dysregulation of SHP2 activity is implicated in the pathogenesis of various cancers, making it a high-value therapeutic target.[5][6] Allosteric inhibitors, which bind to a site other than the active site to modulate the enzyme's activity, have emerged as a promising strategy for targeting SHP2.[5] The aminopyrazine core, derived from intermediates like this compound, plays a vital role in the binding of these inhibitors to the allosteric site of SHP2.[5][9]

Relevant Biological Signaling Pathways

The SHP2-Mediated RAS/MAPK Signaling Pathway

SHP2 functions as a critical signaling node downstream of various receptor tyrosine kinases (RTKs).[8] The pathway is initiated by the binding of a growth factor to its corresponding RTK, leading to receptor dimerization and autophosphorylation.

-

Recruitment: The adaptor protein Grb2 binds to the phosphorylated RTK, which in turn recruits Son of Sevenless (SOS), a guanine nucleotide exchange factor.[10]

-

SHP2 Action: SHP2 is also recruited to the signaling complex, where its phosphatase activity is essential for the full activation of the RAS-ERK pathway.[8][10] It acts as a positive regulator of RAS signaling.[8]

-

RAS Activation: SOS promotes the exchange of GDP for GTP on Ras, converting it to its active state.[10]

-

MAPK Cascade: Activated Ras triggers a downstream phosphorylation cascade: RAF → MEK → ERK.[10]

-

Cellular Response: Phosphorylated ERK translocates to the nucleus to activate transcription factors that drive cell proliferation, differentiation, and survival.[11]

SHP2 inhibitors developed from this compound can block this pathway, thereby inhibiting the growth of cancer cells that are dependent on this signaling cascade.[5]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

H302: Harmful if swallowed.[3]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Standard laboratory personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

References

- 1. echemi.com [echemi.com]

- 2. 2-AMINO-5-BROMO-3-CHLOROPYRAZINE | 21943-13-5 [chemicalbook.com]

- 3. 3-Bromo-5-chloropyrazin-2-amine | C4H3BrClN3 | CID 10488609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-AMINO-5-BROMO-3-CHLOROPYRAZINE Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. Structure-based design, synthesis and biological evaluation of aminopyrazines as highly potent, selective, and cellularly active allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. SHP2 Phosphatase [biology.kenyon.edu]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of a Novel Series of Imidazopyrazine Derivatives as Potent SHP2 Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | SHP-2 in Lymphocytes' Cytokine and Inhibitory Receptor Signaling [frontiersin.org]

- 11. The SHP-2 tyrosine phosphatase: signaling mechanisms and biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 2-Amino-3-bromo-5-chloropyrazine (CAS No. 21943-13-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-bromo-5-chloropyrazine is a halogenated heterocyclic compound that serves as a versatile intermediate in organic synthesis. Its pyrazine core, substituted with amino, bromo, and chloro groups at strategic positions, makes it a valuable building block for the synthesis of complex molecules, particularly in the field of medicinal chemistry. The electron-withdrawing nature of the pyrazine ring and the presence of multiple reaction sites allow for diverse chemical modifications, rendering it an attractive scaffold for the development of novel therapeutic agents. Pyrazine derivatives are known to exhibit a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, antibacterial, and antiviral properties. This guide provides an in-depth overview of the chemical properties, synthesis, and potential applications of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the tables below. It is important to note that some discrepancies exist in the reported literature for certain physical properties, such as the melting point. The data presented here prioritizes sources with comprehensive experimental details.

Table 1: General Properties

| Property | Value |

| CAS Number | 21943-13-5 |

| Molecular Formula | C₄H₃BrClN₃ |

| Molecular Weight | 208.44 g/mol |

| IUPAC Name | 5-bromo-3-chloropyrazin-2-amine |

| Synonyms | 2-Amino-5-bromo-3-chloropyrazine, 5-Bromo-3-chloro-pyrazin-2-ylamine |

| Physical Form | Solid |

Table 2: Physical Properties

| Property | Value | Source |

| Melting Point | 230-232 °C | [1] |

| Boiling Point | 271.288 °C at 760 mmHg | [2] |

| Density | 1.961 g/cm³ | [2] |

| Flash Point | 117.871 °C | [2] |

Table 3: Spectroscopic Data

| Spectrum | Data |

| Infrared (IR) | 3412 cm⁻¹ (NH₂ stretching), 3019 cm⁻¹ (aromatic C-H stretching)[1] |

| ¹H NMR (500 MHz, CDCl₃) | δ 5.02 (s, 2H, NH₂), 8.05 (s, 1H, pyrazine-H)[1] |

| ¹³C NMR (125 MHz, CDCl₃) | δ 123.5, 132.0, 142.9, 150.6[1] |

| Mass Spectrometry (GC-MS) | m/z 211, 209, 207 (M⁺)[1] |

| High-Resolution Mass Spectrometry (HRMS) | m/z 207.9280 (MH⁺), Calculated: 207.9272[1] |

Synthesis

Experimental Protocol: Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the bromination of 2-amino-3-chloropyrazine using N-bromosuccinimide (NBS).

Reaction Scheme:

Procedure:

-

A suspension of 2-amino-3-chloropyrazine (20.0 g, 154 mmol) and N-bromosuccinimide (NBS, 31.0 g, 173 mmol) in chloroform (140 mL) is prepared in a round-bottom flask.[1]

-

The reaction mixture is heated to reflux and maintained at this temperature for 16 hours.[1]

-

Upon completion of the reaction, the solution is cooled to room temperature.

-

The cooled solution is washed with deionized water (350 mL).[1]

-

The organic layer is separated and filtered through diatomaceous earth.[1]

-

The filtrate is concentrated under reduced pressure to yield the crude product.[1]

-

The resulting brown solid is 5-bromo-3-chloropyrazin-2-amine (22.0 g, 69% yield).[1]

Applications in Drug Development

While direct applications of this compound in marketed drugs are not extensively documented, its structural motifs are prevalent in a variety of biologically active compounds. Aminopyrazines are recognized as key building blocks in medicinal chemistry, particularly in the development of kinase inhibitors.

The pyrazine nitrogen atoms can act as hydrogen bond acceptors, interacting with the hinge region of protein kinases, a common binding motif for this class of inhibitors. The bromo and chloro substituents on the pyrazine ring provide opportunities for further functionalization through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse chemical groups to explore structure-activity relationships (SAR).

Potential as a Kinase Inhibitor Scaffold

Kinase inhibitors are a major class of targeted cancer therapies. The general structure of many kinase inhibitors consists of a heterocyclic core that binds to the ATP-binding site of the kinase. The aminopyrazine scaffold of this compound is well-suited for this purpose. The amino group can be further derivatized, and the halogen atoms can be replaced with larger aromatic or aliphatic groups to enhance binding affinity and selectivity for specific kinases.

Role in Signaling Pathways

Given the prevalence of aminopyrazine scaffolds in kinase inhibitors, it is plausible that derivatives of this compound could modulate various signaling pathways implicated in diseases like cancer. These pathways often involve kinases that regulate cell proliferation, survival, and differentiation. By inhibiting specific kinases, such compounds could potentially disrupt aberrant signaling and exert a therapeutic effect.

Safety Information

This compound is a chemical intermediate intended for research and development purposes only. It should be handled by qualified professionals in a laboratory setting with appropriate personal protective equipment.

Table 4: Hazard Information

| Hazard Class | Hazard Statements |

| Acute Toxicity, Oral | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation |

Conclusion

This compound is a valuable and versatile building block in organic synthesis, with significant potential in the field of drug discovery. Its well-defined synthesis and the reactivity of its functional groups make it an ideal starting material for the creation of diverse chemical libraries. The prevalence of the aminopyrazine scaffold in known kinase inhibitors suggests that this compound is a promising candidate for the development of novel targeted therapies. Further research into the derivatization of this compound and the biological evaluation of its analogs is warranted to fully explore its therapeutic potential.

References

Synthesis of 2-Amino-3-bromo-5-chloropyrazine: A Technical Guide on Synthetic Strategies and Regioselectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of polysubstituted pyrazines is a cornerstone in the development of novel pharmaceuticals and functional materials. This technical guide addresses the synthesis of 2-Amino-3-bromo-5-chloropyrazine, with a specific focus on the synthetic challenges and strategies starting from 2-amino-3-chloropyrazine. Direct bromination of 2-amino-3-chloropyrazine does not yield the target compound due to regiochemical constraints. This document elucidates the underlying principles of electrophilic substitution on the pyrazine ring, provides a detailed experimental protocol for the observed bromination product, and proposes a viable multi-step synthetic pathway to achieve the desired this compound. All quantitative data is presented in structured tables, and reaction workflows are visualized using diagrams.

Introduction: The Challenge of Regioselective Bromination

The direct synthesis of this compound from 2-amino-3-chloropyrazine presents a significant regiochemical challenge. The pyrazine ring is an electron-deficient system, and electrophilic aromatic substitution is generally difficult. However, the presence of the strongly activating amino (-NH₂) group at the C2 position facilitates this reaction by donating electron density to the ring.

The directing effect of the amino group favors electrophilic attack at the positions ortho (C3) and para (C5) to it. In the starting material, 2-amino-3-chloropyrazine, the C3 position is already substituted with a chloro group. While the C3 position is electronically activated by the amino group, it is sterically hindered by the adjacent chloro substituent. Furthermore, the chloro group itself is a deactivating group, further disfavoring substitution at the adjacent position. Consequently, electrophilic bromination overwhelmingly occurs at the sterically more accessible and electronically activated C5 position.

This guide will first detail the outcome and experimental protocol for the reaction of 2-amino-3-chloropyrazine with a common brominating agent, N-Bromosuccinimide (NBS), which leads to the formation of 2-Amino-5-bromo-3-chloropyrazine. Subsequently, a theoretical multi-step pathway to the desired target molecule, this compound, is proposed.

The Observed Reaction: Synthesis of 2-Amino-5-bromo-3-chloropyrazine

When 2-amino-3-chloropyrazine is subjected to electrophilic bromination, the bromine atom is introduced at the 5-position.

Reaction Scheme:

Technical Guide: Spectroscopic Analysis of 2-Amino-3-bromo-5-chloropyrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the heterocyclic compound 2-Amino-3-bromo-5-chloropyrazine. Detailed experimental protocols and a workflow for its synthesis and characterization are also presented. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug development.

Compound Identification

IUPAC Name: 3-bromo-5-chloropyrazin-2-amine[1] Synonyms: 2-Amino-5-bromo-3-chloropyrazine, 5-Bromo-3-chloropyrazin-2-ylamine[1][2] CAS Number: 21943-13-5[2][3] Molecular Formula: C₄H₃BrClN₃[3] Molecular Weight: 208.44 g/mol [1]

Spectroscopic Data

The following sections present the NMR and mass spectrometry data for this compound, summarized in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of the molecule.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.05 | Singlet | 1H | Pyrazine 6-H |

| 5.02 | Broad Singlet | 2H | -NH₂ |

| Solvent: CDCl₃, Instrument Frequency: 500 MHz |

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 150.6 | C-2 (C-NH₂) |

| 142.9 | C-5 (C-Cl) |

| 132.0 | C-6 (C-H) |

| 123.5 | C-3 (C-Br) |

| Solvent: CDCl₃, Instrument Frequency: 125 MHz |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is used to determine the molecular weight and elemental composition of a compound.

Table 3: Mass Spectrometry Data for this compound

| Technique | m/z Values | Interpretation |

| GC-MS | 211, 209, 207 | Molecular Ion (M⁺) peak cluster due to Br and Cl isotopes |

| HRMS (ESI) | Measured: 207.9280, Calculated: 207.9272 | [M+H]⁺, confirming the elemental composition |

Experimental Protocols

The following are representative experimental protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

A suspension of 2-amino-3-chloropyrazine (20.0 g, 154 mmol) and N-bromosuccinimide (NBS, 31.0 g, 173 mmol) in chloroform (140 mL) is heated at reflux for 16 hours. Upon completion, the reaction mixture is cooled to room temperature and washed with deionized water (350 mL). The organic layer is then filtered through diatomaceous earth and concentrated under reduced pressure to yield 5-bromo-3-chloropyrazin-2-amine as a brown solid.

NMR Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The solution is transferred to a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Spectrometer: 500 MHz NMR spectrometer.

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: 0-10 ppm.

-

Number of Scans: 16

-

Relaxation Delay: 1 s

-

-

¹³C NMR Acquisition:

-

Spectrometer: 125 MHz NMR spectrometer.

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: 0-160 ppm.

-

Number of Scans: 1024

-

Relaxation Delay: 2 s

-

-

Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of the compound in a volatile organic solvent such as dichloromethane or methanol is prepared.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 300 °C at 10 °C/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

Source Temperature: 230 °C.

-

High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. This stock solution is then diluted to the low µg/mL range with the mobile phase.

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap, equipped with an Electrospray Ionization (ESI) source.

-

Analysis Conditions:

-

Ionization Mode: Positive ion electrospray ionization (ESI+).

-

Infusion: The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography system.

-

Mass Analyzer: Set to a high-resolution mode (typically >10,000).

-

Calibration: The instrument is calibrated using a known standard to ensure high mass accuracy.

-

Workflow Diagram

The following diagram illustrates the logical workflow from the synthesis of this compound to its comprehensive characterization using spectroscopic methods.

References

Navigating the Solubility Landscape of 2-Amino-3-bromo-5-chloropyrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Qualitative Solubility Profile

While quantitative data is scarce, information from the synthesis of similar compounds, such as the positional isomer 2-amino-3-bromo-6-chloropyrazine, suggests potential solubility in a range of organic solvents. The following table summarizes solvents used in the synthesis and purification of a related compound, indicating likely solubility for 2-Amino-3-bromo-5-chloropyrazine.

| Solvent Class | Specific Solvents Mentioned in Literature for Related Compounds |

| Halogenated | Dichloromethane |

| Ethers | Diethyl ether, 1,4-Dioxane |

| Esters | Ethyl acetate |

| Alcohols | Methanol, Ethanol, Isopropanol |

This information is derived from a patent describing the synthesis of a positional isomer and should be considered as a qualitative indicator of potential solubility for this compound.[1]

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[2] The following is a generalized protocol that can be adapted for this compound.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent(s) of high purity

-

Volumetric flasks

-

Analytical balance

-

Constant temperature shaker bath or incubator

-

Syringe filters (chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Vials for sample collection

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

-

Equilibration: Place the container in a constant temperature shaker bath. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved. The temperature should be rigorously controlled and recorded.

-

Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw a sample of the supernatant using a syringe. It is critical to avoid aspirating any solid particles.

-

Filtration: Immediately filter the sample through a chemically resistant syringe filter (e.g., PTFE) into a clean vial. This step removes any remaining undissolved microparticles.

-

Dilution: Accurately dilute the clear filtrate with the same organic solvent to a concentration that falls within the linear range of the analytical method to be used.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectroscopy.

-

Calculation: Calculate the solubility of the compound in the solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in a typical workflow for determining the solubility of a chemical compound.

Caption: A generalized workflow for the experimental determination of solubility.

Conclusion

While direct quantitative solubility data for this compound in organic solvents is not currently published, this guide provides a foundational understanding for researchers. The qualitative information derived from related compounds offers a starting point for solvent selection. The detailed experimental protocol for the shake-flask method and the accompanying workflow diagram furnish the necessary tools for scientists to determine the solubility of this compound in their laboratories, thereby facilitating its effective use in drug discovery and development.

References

2-Amino-3-bromo-5-chloropyrazine: A Key Intermediate in Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: 2-Amino-3-bromo-5-chloropyrazine, a halogenated aminopyrazine derivative, has emerged as a crucial building block in the synthesis of complex pharmaceutical compounds. Its unique substitution pattern, featuring amino, bromo, and chloro groups, provides multiple reactive sites for strategic chemical modifications. This technical guide delves into the synthesis, properties, and significant applications of this compound as a pharmaceutical intermediate, with a particular focus on its role in the development of kinase inhibitors.

Physicochemical Properties and Synthesis

This compound is a solid at room temperature with the chemical formula C₄H₃BrClN₃ and a molecular weight of approximately 208.44 g/mol . Its structure and key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 76537-18-3 | [1] |

| Molecular Formula | C₄H₃BrClN₃ | [1] |

| Molecular Weight | 208.44 g/mol | |

| Appearance | Solid | |

| Melting Point | Not specified | |

| Boiling Point | Not specified | |

| Solubility | Soluble in common organic solvents |

Synthesis:

A common laboratory-scale synthesis of this compound involves the bromination of 2-amino-5-chloropyrazine.

Experimental Protocol: Synthesis of this compound

-

Reactants: 2-amino-5-chloropyrazine, N-bromosuccinimide (NBS)

-

Solvent: Dichloromethane (CH₂Cl₂)

-

Procedure:

-

To a solution of 2-amino-5-chloropyrazine in dichloromethane, add an equimolar amount of N-bromosuccinimide.

-

The reaction mixture is stirred at room temperature.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is washed with water and the organic layer is separated.

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel.

-

This synthesis provides a reliable method for obtaining the desired intermediate for further use in pharmaceutical drug development.

Application in Pharmaceutical Synthesis: A Gateway to Kinase Inhibitors

The trifunctional nature of this compound makes it an ideal scaffold for the construction of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer and autoimmune disorders.

The bromine and chlorine atoms on the pyrazine ring serve as excellent leaving groups for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. These reactions allow for the introduction of various aryl, heteroaryl, and amino substituents, which are crucial for achieving high potency and selectivity for the target kinase. The amino group can also be further functionalized.

Logical Workflow for Kinase Inhibitor Synthesis:

Caption: General workflow for the synthesis of kinase inhibitors using this compound.

Role in the Synthesis of Janus Kinase (JAK) Inhibitors

A significant application of this compound is in the synthesis of Janus Kinase (JAK) inhibitors. The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which transduces signals for a wide range of cytokines and growth factors involved in immunity and inflammation.[2][3][4] Inhibitors of JAKs have shown therapeutic efficacy in the treatment of autoimmune diseases like rheumatoid arthritis and myeloproliferative disorders.[5]

Patents have disclosed the use of this compound as a key intermediate in the preparation of potent and selective JAK inhibitors. The general synthetic strategy involves a Suzuki coupling reaction to introduce a substituted aryl or heteroaryl group at the 3-position of the pyrazine ring, followed by further modifications.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound (General Procedure)

-

Reactants: this compound, aryl/heteroaryl boronic acid or ester.

-

Catalyst: A palladium(0) catalyst (e.g., Pd(PPh₃)₄) or a palladium(II) precatalyst with a suitable phosphine ligand.

-

Base: An inorganic base such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or cesium carbonate (Cs₂CO₃).

-

Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or dimethoxyethane) and an aqueous solution of the base.

-

Procedure:

-

In a reaction vessel, combine this compound, the boronic acid derivative (typically 1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base.

-

The vessel is purged with an inert gas (e.g., argon or nitrogen).

-

The degassed solvent system is added, and the mixture is heated to a temperature ranging from 80°C to 120°C.

-

The reaction is monitored by TLC or LC-MS.

-

Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over a drying agent, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography.

-

Quantitative Data from a Representative Suzuki Coupling Reaction:

While specific yield data for a named drug is not publicly available, analogous reactions with similar substrates suggest that yields for the Suzuki coupling step can range from moderate to excellent, depending on the specific coupling partners and reaction conditions.

| Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 75-85 |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Toluene/H₂O | 110 | 80-90 |

| Pyridine-3-boronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 65-75 |

Note: The data in this table is representative and based on analogous reactions. Actual yields may vary.

The JAK-STAT Signaling Pathway

The therapeutic rationale for synthesizing JAK inhibitors lies in their ability to modulate the JAK-STAT signaling pathway. This pathway is initiated by the binding of cytokines to their receptors, leading to the activation of associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated by the JAKs, dimerize, and translocate to the nucleus, where they regulate the transcription of target genes involved in inflammatory and immune responses.[2][4]

Caption: Simplified schematic of the JAK-STAT signaling pathway.

By inhibiting the catalytic activity of JAKs, drugs synthesized from intermediates like this compound can block this signaling cascade, thereby reducing the production of pro-inflammatory cytokines and alleviating the symptoms of autoimmune diseases.

Conclusion

This compound is a versatile and valuable intermediate in the pharmaceutical industry. Its trifunctional nature allows for the efficient construction of complex molecular architectures, particularly for the development of potent and selective kinase inhibitors. Its role in the synthesis of JAK inhibitors highlights its importance in the creation of novel therapeutics for a range of debilitating diseases. The strategic application of modern cross-coupling methodologies with this intermediate will undoubtedly continue to fuel the discovery of new and improved drug candidates.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cusabio.com [cusabio.com]

- 5. US8410265B2 - Processes for preparing JAK inhibitors and related intermediate compounds - Google Patents [patents.google.com]

The Strategic Application of 2-Amino-3-bromo-5-chloropyrazine in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Pyrazine Scaffold

The pyrazine core, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 4, is a cornerstone in the architecture of numerous biologically active molecules. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in medicinal chemistry. The strategic functionalization of the pyrazine ring with halogen atoms and amino groups, as seen in 2-Amino-3-bromo-5-chloropyrazine, provides a versatile platform for the synthesis of diverse compound libraries. This intermediate is particularly valuable in the development of targeted therapies, most notably in the realm of oncology, due to its utility in constructing potent kinase inhibitors.

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, kinase inhibitors have become a major focus of drug discovery efforts. The 2-aminopyrazine scaffold has been identified as a key pharmacophore in a multitude of kinase inhibitors, including those targeting Aurora kinases, which are essential for cell cycle regulation. The bromine and chlorine substituents on this compound serve as versatile synthetic handles, allowing for the introduction of various functionalities through cross-coupling reactions to modulate potency, selectivity, and pharmacokinetic properties.

This technical guide will delve into the applications of this compound in medicinal chemistry, with a focus on its role as a precursor for kinase inhibitors. We will explore the key chemical transformations used to elaborate this scaffold, provide detailed experimental protocols for these reactions, and present a case study illustrating its application in the synthesis of a potent kinase inhibitor.

Synthetic Utility and Key Transformations

The chemical reactivity of this compound is dominated by the presence of two distinct halogen atoms at positions 3 and 5. This differential reactivity allows for selective functionalization, making it a highly valuable building block. The primary transformations employed to diversify this scaffold are palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for forming C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. In the context of this compound, this reaction is typically employed to introduce aryl or heteroaryl moieties at the 3- or 5-position, which can interact with specific pockets within the target kinase.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Linkages

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. This transformation is instrumental in introducing a wide range of amino groups to the pyrazine core, which can serve as crucial hydrogen bond donors or acceptors to anchor the inhibitor to the kinase's hinge region.

Case Study: Synthesis of a Kinase Inhibitor Analogous to AKN028

The initial step involves a regioselective SNAr reaction where one of the bromine atoms is displaced by an amine. This is followed by a Suzuki coupling to introduce an aryl group at the remaining bromine position. This synthetic strategy is directly applicable to this compound, with the potential for regioselective functionalization based on the differential reactivity of the C-Br and C-Cl bonds.

Experimental Protocols

The following are detailed, generalized protocols for the key synthetic transformations discussed. Researchers should note that optimization of catalysts, ligands, bases, solvents, and reaction conditions is often necessary for specific substrates.

General Protocol for Suzuki-Miyaura Coupling

Materials:

-

This compound

-

Arylboronic acid or ester (1.1-1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a suitable ligand like XPhos) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, often with water)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), the arylboronic acid/ester (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination

Materials:

-

This compound

-

Amine (1.1-1.5 equivalents)

-

Palladium pre-catalyst (e.g., Pd₂(dba)₃ with a suitable ligand like BINAP or Xantphos) (1-5 mol%)

-

Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) (1.5-2.5 equivalents)

-

Anhydrous, deoxygenated solvent (e.g., toluene, 1,4-dioxane)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the palladium pre-catalyst, ligand, and base.

-

Add the this compound and the amine.

-

Add the anhydrous, deoxygenated solvent.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography.

Data Presentation

The following table summarizes the types of kinase inhibitors that have been developed using pyrazine-based scaffolds, highlighting the broad applicability of this privileged heterocycle.

| Kinase Target Family | Example Scaffolds | Therapeutic Area |

| Aurora Kinases | 2-Amino-3,5-disubstituted pyrazines | Oncology |

| Tyrosine Kinases (e.g., FLT3, AXL) | Substituted aminopyrazines | Oncology (Leukemia) |

| mTOR Kinases | Pyrazino[2,3-b]pyrazine-2-ones | Oncology, Inflammatory Disorders |

| RET Kinases | Pyrido[3,4-b]pyrazines | Oncology (Pancreatic Cancer) |

| Janus Kinases (JAK) | Pyrrolo[2,3-b]pyrazines | Autoimmune Disorders, Inflammation |

Visualizations

Synthetic Workflow for Functionalization of this compound

Caption: Synthetic pathways for diversifying the this compound scaffold.

A Representative Kinase Signaling Pathway

Caption: Inhibition of the MAPK/ERK signaling pathway by a representative kinase inhibitor.

Conclusion

This compound stands out as a highly valuable and versatile building block in medicinal chemistry. Its strategically placed halogen atoms provide orthogonal synthetic handles for the introduction of diverse chemical functionalities through robust and well-established cross-coupling methodologies. The demonstrated utility of the closely related 2-aminopyrazine scaffold in the development of potent kinase inhibitors, particularly for oncology, underscores the immense potential of derivatives synthesized from this starting material. The experimental protocols and synthetic strategies outlined in this guide provide a solid foundation for researchers and drug development professionals to leverage the unique chemical attributes of this compound in the quest for novel and effective therapeutics. As the demand for targeted therapies continues to grow, the importance of such privileged scaffolds in the drug discovery pipeline is set to increase even further.

The Strategic Application of 2-Amino-3-bromo-5-chloropyrazine in the Synthesis of Novel Kinase Inhibitors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the utility of 2-amino-3-bromo-5-chloropyrazine as a core scaffold in the synthesis of potent and selective kinase inhibitors. The strategic positioning of amino, bromo, and chloro substituents on the pyrazine ring offers a versatile platform for molecular elaboration through established cross-coupling methodologies, enabling the exploration of diverse chemical space in the quest for novel therapeutic agents. This document details synthetic strategies, experimental protocols, and relevant biological data to facilitate the design and execution of research programs aimed at the discovery of next-generation kinase inhibitors.

Introduction: The Pyrazine Scaffold in Kinase Inhibition

The pyrazine ring is a privileged heterocyclic motif frequently incorporated into the structures of small molecule kinase inhibitors.[1][2] Its nitrogen atoms can act as hydrogen bond acceptors, mimicking the hinge-binding interactions of the adenine region of ATP with the target kinase.[2] The 2-aminopyrazine moiety, in particular, is a well-established pharmacophore in numerous kinase inhibitor scaffolds.[3] The subject of this guide, this compound, presents a trifunctionalized core, where the bromine and chlorine atoms serve as orthogonal handles for the introduction of various substituents, primarily through palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

Synthetic Strategies and Core Reactions

The primary synthetic utility of this compound lies in the differential reactivity of its halogen atoms. The bromine atom at the 3-position is more susceptible to palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination compared to the chlorine atom at the 5-position. This chemoselectivity allows for a stepwise functionalization of the pyrazine core.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, typically between an aryl or vinyl halide and an organoboron species.[4][5] In the context of this compound, this reaction is employed to introduce aryl or heteroaryl moieties at the 3-position, which can occupy the hydrophobic regions of the ATP-binding pocket of kinases.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds between an aryl halide and an amine.[2] This reaction is instrumental in introducing substituted anilines or other amino-containing groups at the 3-position of the pyrazine core. These introduced moieties can form crucial hydrogen bonds and van der Waals interactions with the target kinase.

Data Presentation

The following tables summarize typical reaction conditions and representative biological data for kinase inhibitors synthesized from analogous pyrazine scaffolds.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound

| Parameter | Condition | Reference |

| Catalyst | Pd(PPh₃)₄ (5 mol%) | [5] |

| Base | K₃PO₄ (2.5 equiv) | [5] |

| Solvent | 1,4-Dioxane/H₂O (4:1) | [4][5] |

| Temperature | 90 °C | [5] |

| Time | 12-16 h | [5] |

| Arylboronic Acid | 1.2 equiv | [5] |

| Expected Yield | 70-95% | [5] |

Table 2: Representative Conditions for Buchwald-Hartwig Amination of this compound

| Parameter | Condition | Reference |

| Catalyst | Pd₂(dba)₃ (2.5 mol%) | [2] |

| Ligand | Xantphos (5 mol%) | [2] |

| Base | Cs₂CO₃ (2.0 equiv) | [2] |

| Solvent | Toluene (anhydrous) | [2] |

| Temperature | 110 °C | [2] |

| Time | 12-24 h | [2] |

| Amine | 1.2 equiv | [2] |

| Expected Yield | 60-90% | [2] |

Table 3: Biological Activity of Representative Pyrazine-Based Kinase Inhibitors

| Kinase Target | Scaffold | IC₅₀ (nM) | Reference |

| Aurora A | Imidazo[4,5-b]pyridine | 67 | [4] |

| Aurora B | Imidazo[4,5-b]pyridine | 12710 | [4] |

| FGFR1 | Pyrrolo[2,3-b]pyrazine | 1.2 | [3] |

| FGFR2 | Pyrrolo[2,3-b]pyrazine | 2.5 | [3] |

| FGFR3 | Pyrrolo[2,3-b]pyrazine | 3.0 | [3] |

| FGFR4 | Pyrrolo[2,3-b]pyrazine | 5.7 | [3] |

| BTK | N,9-Diphenyl-9H-purin-2-amine | 0.4 | [6] |

| JAK3 | N,9-Diphenyl-9H-purin-2-amine | ~100 | [6] |

Experimental Protocols

The following are detailed experimental protocols for the key synthetic transformations of this compound, adapted from established procedures for structurally similar substrates.

General Procedure for Suzuki-Miyaura Coupling

Materials:

-

This compound

-

Arylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium phosphate (K₃PO₄)

-

1,4-Dioxane

-

Deionized water (degassed)

-

Schlenk flask or reaction vial

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask or reaction vial, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and potassium phosphate (2.5 mmol).[5]

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).[5]

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add 1,4-dioxane (8 mL) and degassed deionized water (2 mL) to the flask.[5]

-

Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.[5]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-3-aryl-5-chloropyrazine.

General Procedure for Buchwald-Hartwig Amination

Materials:

-

This compound

-

Amine (e.g., a substituted aniline)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

-

4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

-

Cesium carbonate (Cs₂CO₃)

-

Toluene (anhydrous)

-

Schlenk tube

-

Magnetic stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired amine (1.2 equiv), cesium carbonate (2.0 equiv), Pd₂(dba)₃ (0.025 equiv), and Xantphos (0.05 equiv).[2]

-

Evacuate and backfill the Schlenk tube with an inert gas (repeat three times).[2]

-

Add anhydrous toluene via syringe.[2]

-

Heat the reaction mixture to 110 °C with vigorous stirring.[2]

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-3-(substituted amino)-5-chloropyrazine.

Visualizing Synthetic Workflows and Biological Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of kinase inhibitors starting from this compound.

Caption: Synthetic and screening workflow for kinase inhibitors.

Targeted Signaling Pathway: Aurora A Kinase

Given that 2-amino-3,5-disubstituted pyrazines are known precursors to Aurora kinase inhibitors, the following diagram depicts a simplified Aurora A kinase signaling pathway, a common target in oncology.[3]

Caption: Simplified Aurora A kinase signaling pathway.

Conclusion

This compound represents a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its distinct reactivity at the 3- and 5-positions allows for the systematic and efficient construction of diverse chemical libraries. By employing well-established synthetic methodologies such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, researchers can readily access a wide range of 2-amino-3,5-disubstituted pyrazine derivatives. The information and protocols provided in this guide serve as a foundational resource for the design and synthesis of potent and selective kinase inhibitors, ultimately contributing to the development of new therapeutics for a variety of diseases. Future efforts in this area may focus on the exploration of novel coupling partners, the development of more efficient catalytic systems, and the elucidation of the SAR of the 5-position substituent.

References

- 1. WO2014039899A1 - Pyrazolopyrimidine compounds as kinase inhibitors - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Molecules | Special Issue : Protein Kinase Inhibitors: Synthesis and Applications [mdpi.com]

Structural Analysis of 2-Amino-3-bromo-5-chloropyrazine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analysis of 2-Amino-3-bromo-5-chloropyrazine and its derivatives. While crystallographic data for the parent compound is not publicly available, this guide compiles and analyzes available spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), to elucidate its structural features. A detailed experimental protocol for its synthesis is also provided. Furthermore, based on the known biological activities of related pyrazine derivatives, this guide explores potential signaling pathways that could be modulated by this class of compounds, including the Fibroblast Growth Factor Receptor (FGFR) pathway, the Mitogen-activated protein kinase-activated protein kinase 2 (MK-2) pathway, and cellular responses to oxidative stress. This document aims to serve as a valuable resource for researchers engaged in the development of novel therapeutics based on the pyrazine scaffold.

Introduction

Pyrazine derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific substitution pattern of electron-withdrawing and electron-donating groups on the pyrazine ring plays a crucial role in modulating their biological activity. This compound represents a key intermediate for the synthesis of a variety of potentially bioactive molecules. A thorough understanding of its structural characteristics is paramount for the rational design and development of new chemical entities. This guide summarizes the available structural data and explores potential biological mechanisms of action.

Synthesis and Spectroscopic Characterization

Synthesis of 2-Amino-5-bromo-3-chloropyrazine

A common synthetic route to 2-Amino-5-bromo-3-chloropyrazine involves the bromination of 2-amino-3-chloropyrazine using N-bromosuccinimide (NBS).

Experimental Protocol:

-

Materials: 2-amino-3-chloropyrazine, N-bromosuccinimide (NBS), Chloroform.

-

Procedure:

-

A suspension of 2-amino-3-chloropyrazine and N-bromosuccinimide in chloroform is prepared.

-

The mixture is heated to reflux and stirred for an extended period (e.g., 16 hours).

-

After cooling to room temperature, the reaction mixture is washed with deionized water.

-

The organic layer is separated, filtered, and concentrated under reduced pressure to yield the crude product.

-

The crude product can be further purified by recrystallization or column chromatography.

-

Spectroscopic Data

The structural confirmation of 2-Amino-5-bromo-3-chloropyrazine is typically achieved through a combination of spectroscopic techniques.

Table 1: Spectroscopic Data for 2-Amino-5-bromo-3-chloropyrazine

| Spectroscopic Technique | Observed Data | Interpretation |

| Infrared (IR) | 3412 cm⁻¹ (N-H stretching), 3019 cm⁻¹ (aromatic C-H stretching) | Presence of an amino group and an aromatic ring. |

| ¹H NMR (500 MHz, CDCl₃) | δ 8.05 (s, 1H), δ 5.02 (br s, 2H) | Aromatic proton on the pyrazine ring and protons of the amino group. |

| ¹³C NMR (125 MHz, CDCl₃) | δ 150.6, 142.9, 132.0, 123.5 | Four distinct carbon environments in the pyrazine ring. |

| Mass Spectrometry (GC-MS) | m/z 207, 209, 211 (M⁺) | Isotopic pattern characteristic of a compound containing one bromine and one chlorine atom. |

| High-Resolution MS (HRMS) | m/z 207.9280 (MH⁺) | Confirms the elemental composition (Calculated for C₄H₄BrClN₃⁺: 207.9272). |

Note: NMR chemical shifts (δ) are reported in parts per million (ppm). IR frequencies are in wavenumbers (cm⁻¹). Mass spectrometry data is reported as mass-to-charge ratio (m/z).

Structural Analysis

Due to the absence of publicly available single-crystal X-ray diffraction data for this compound, a definitive analysis of its three-dimensional structure, including precise bond lengths, bond angles, and crystal packing, cannot be provided at this time. The development of such data would be a significant contribution to the field.

The spectroscopic data presented in Table 1, however, unequivocally confirms the chemical structure of the molecule. The presence of the key functional groups and the connectivity of the atoms are well-supported by the IR, NMR, and mass spectrometry results.

Potential Biological Signaling Pathways

While the specific biological targets of this compound derivatives are not yet fully elucidated, the broader class of aminopyrazine compounds has been shown to interact with several important signaling pathways implicated in diseases such as cancer and inflammation. The following diagrams illustrate some of these potential pathways.

Experimental Workflow for Synthesis and Characterization

The following workflow outlines the general steps involved in the synthesis and structural confirmation of this compound derivatives.

Caption: General experimental workflow for the synthesis and structural characterization.

Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway

Aberrant FGFR signaling is a known driver in various cancers. Pyrazine derivatives have been investigated as potential inhibitors of FGFR kinases.

The Untapped Potential of 2-Amino-3-bromo-5-chloropyrazine Derivatives: Acknowledging a Research Gap

For Researchers, Scientists, and Drug Development Professionals: While the pyrazine scaffold is a well-established pharmacophore in medicinal chemistry, a comprehensive review of the available scientific literature and patent databases reveals a significant and surprising gap in the exploration of the biological activities of derivatives of 2-Amino-3-bromo-5-chloropyrazine. Despite the inherent potential of this substituted aminopyrazine core for generating novel bioactive molecules, there is a notable absence of published studies detailing their synthesis and subsequent evaluation in biological assays.

This technical guide, therefore, serves a dual purpose: to highlight the untapped potential of this specific chemical scaffold and to provide a foundational framework based on the broader class of aminopyrazine derivatives, which have shown promise in various therapeutic areas. The lack of specific data for this compound derivatives prevents the creation of detailed data tables and experimental protocols as initially intended. However, by examining the activities of structurally related compounds, we can infer potential avenues for future research and drug discovery efforts.

Inferred Potential Biological Activities

Based on extensive research into the broader family of aminopyrazine derivatives, compounds derived from this compound could plausibly exhibit a range of biological activities, including:

-

Kinase Inhibition: Aminopyrazine cores are prevalent in a multitude of kinase inhibitors.[1] Derivatives could potentially target key kinases involved in cell proliferation and signaling pathways, such as Aurora kinases, mitogen-activated protein kinase-activated protein kinase 2 (MK-2), and fibroblast growth factor receptors (FGFRs).[1][2][3] The bromine and chlorine substituents on the pyrazine ring could be strategically exploited to achieve selectivity and potency.

-

Anticancer Activity: By targeting kinases and other cellular mechanisms, these derivatives are prime candidates for development as anticancer agents. The cytotoxic effects of various aminopyrazine compounds against a range of cancer cell lines have been documented.[4][5]

-

Antimicrobial Activity: The pyrazine nucleus is also a feature in compounds with antibacterial and antifungal properties. Modifications of the amino group and substitutions at the bromine and chlorine positions could lead to the development of novel antimicrobial agents.

A Call for Future Research

The absence of specific biological data for derivatives of this compound represents a clear opportunity for medicinal chemists and pharmacologists. The synthesis of a library of compounds derived from this starting material, followed by systematic screening for various biological activities, could unveil novel therapeutic leads.

General Experimental Approaches

While specific protocols for this compound derivatives are not available, the following general methodologies are commonly employed for the evaluation of related aminopyrazine compounds:

Kinase Inhibition Assays

A typical workflow for assessing kinase inhibitory activity is outlined below.

Figure 1. General workflow for kinase inhibition assays.

Biochemical Assays: These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. Recombinant kinase, a specific substrate, ATP, and the test compound are incubated together. The extent of substrate phosphorylation is then quantified, often using methods like radioactivity detection or fluorescence-based assays. The concentration of the compound that inhibits 50% of the kinase activity is determined as the IC50 value.

Cell-Based Assays: To assess the activity of the compounds in a more biologically relevant context, cell-based assays are employed. Cancer cell lines with known dependencies on specific kinases are treated with the test compounds. Following treatment, cells are lysed, and the phosphorylation status of the target kinase or its downstream substrates is analyzed, typically by Western blotting using phospho-specific antibodies.

Anticancer Activity Assays

The workflow for evaluating the anticancer potential of novel compounds is depicted below.

Figure 2. Workflow for in vitro anticancer activity screening.

Cell Viability Assays: A panel of human cancer cell lines is treated with the synthesized derivatives at various concentrations. After a defined incubation period (commonly 72 hours), cell viability is assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or luminescent-based assays like CellTiter-Glo®. The concentration at which 50% of cell growth is inhibited (GI50 or IC50) is then calculated.

Mechanism of Action Studies: For compounds showing significant cytotoxic activity, further studies are conducted to elucidate their mechanism of action. These can include assays to detect the induction of apoptosis (e.g., Annexin V/PI staining followed by flow cytometry) and analysis of cell cycle distribution (e.g., propidium iodide staining and flow cytometry).

Antimicrobial Activity Assays

A standard procedure for determining the antimicrobial efficacy of new compounds is illustrated below.

Figure 3. Workflow for determining Minimum Inhibitory Concentration (MIC).

Minimum Inhibitory Concentration (MIC) Determination: The antimicrobial activity is typically quantified by determining the MIC, which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism. This is commonly performed using the broth microdilution method. Serial dilutions of the test compounds are prepared in a liquid growth medium in microtiter plates and then inoculated with a standardized suspension of the target bacterial or fungal strain. After incubation, the plates are examined for microbial growth, and the MIC is determined.

References

Methodological & Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Amino-3-bromo-5-chloropyrazine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the palladium-catalyzed Buchwald-Hartwig amination of 2-Amino-3-bromo-5-chloropyrazine. This reaction is a powerful method for the formation of a carbon-nitrogen bond at the 3-position of the pyrazine ring, a transformation of significant interest in the synthesis of novel compounds for pharmaceutical and materials science research. The protocol is based on established methodologies for structurally similar heteroaryl halides, particularly 2-amino-3-bromopyridine derivatives.

The Buchwald-Hartwig amination is a versatile cross-coupling reaction that utilizes a palladium catalyst, a phosphine ligand, and a base to couple an amine with an aryl or heteroaryl halide.[1] For electron-deficient heteroaryl halides like this compound, the choice of ligand is critical to achieve high efficiency and selectivity.[2] The presence of both a bromine and a chlorine substituent on the pyrazine ring allows for selective amination at the more reactive carbon-bromine bond.[3]

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[4]

-

Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.[4]

-

Reductive Elimination: The desired 2-amino-3-(substituted-amino)-5-chloropyrazine product is formed, and the Pd(0) catalyst is regenerated, allowing the catalytic cycle to continue.[4]

The selection of an appropriate ligand is crucial for the success of this transformation. Bulky, electron-rich phosphine ligands, such as RuPhos and BrettPhos, have been shown to be particularly effective for the amination of challenging heteroaryl halides, including those with adjacent amino groups.[2][5]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the Buchwald-Hartwig amination of this compound with both primary and secondary amines. The conditions are adapted from successful procedures reported for the amination of 3-halo-2-aminopyridines.[2]

Materials and Reagents:

-

This compound

-

Amine (primary or secondary)

-

Palladium(II) acetate (Pd(OAc)₂) or a suitable Pd(0) precatalyst

-

RuPhos or BrettPhos (or their corresponding precatalysts)

-

Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS)

-

Anhydrous toluene or 1,4-dioxane

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions (e.g., Schlenk flask or sealed tube)

-

Magnetic stirrer and heating mantle or oil bath

General Procedure:

-

To a dry Schlenk flask or sealed tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (e.g., RuPhos or BrettPhos, 2.5-6 mol%).

-

Add the base (e.g., NaOtBu or LiHMDS, 1.5-2.0 equiv).

-

Evacuate and backfill the reaction vessel with the inert gas three times.

-

Add the anhydrous solvent (e.g., toluene or 1,4-dioxane) via syringe.

-

Add the amine (1.1-1.5 equiv) to the reaction mixture via syringe.

-

Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride or water.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-3-(substituted-amino)-5-chloropyrazine.

Diagram of the Experimental Workflow:

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Data Presentation

The following tables summarize representative reaction conditions for the Buchwald-Hartwig amination of heteroaryl bromides analogous to this compound. These data can serve as a starting point for the optimization of the specific substrate.

Table 1: Representative Conditions for Amination with Secondary Amines (Adapted from studies on 3-halo-2-aminopyridines[2])

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (2.5) | RuPhos (5) | LiHMDS (2.0) | Toluene | 100 | 16 | 95 |

| 2 | Piperidine | Pd(OAc)₂ (5) | RuPhos (6) | NaOtBu (2.0) | 1,4-Dioxane | 100 | 18 | 92 |

| 3 | N-Methylaniline | Pd₂(dba)₃ (2.5) | RuPhos (5) | LiHMDS (2.0) | Toluene | 100 | 16 | 88 |

Table 2: Representative Conditions for Amination with Primary Amines (Adapted from studies on 3-halo-2-aminopyridines[2])

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Cyclopentylamine | BrettPhos precatalyst (5) | - | LiHMDS (2.0) | Toluene | 100 | 16 | 78 |

| 2 | Benzylamine | BrettPhos precatalyst (5) | - | LiHMDS (2.0) | Toluene | 100 | 18 | 85 |

| 3 | n-Butylamine | BrettPhos precatalyst (5) | - | LiHMDS (2.0) | Toluene | 100 | 16 | 75 |

Note: Yields are reported for the analogous 3-bromo-2-aminopyridine substrates and may vary for this compound. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary to achieve optimal results for the target substrate.

Diagram of the Catalytic Cycle:

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Safety Precautions

-

Palladium catalysts and phosphine ligands can be air and moisture sensitive. Handle them under an inert atmosphere.

-

Sodium tert-butoxide and LiHMDS are strong bases and should be handled with care.

-

Toluene and 1,4-dioxane are flammable and toxic solvents. Use them in a well-ventilated fume hood.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

Application Notes and Protocols for the Suzuki Coupling of 2-Amino-3-bromo-5-chloropyrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method in modern organic synthesis for the formation of carbon-carbon bonds. This reaction is of particular importance in medicinal chemistry and drug development for the synthesis of biaryl and heteroaryl compounds, which are common motifs in biologically active molecules. This document provides detailed application notes and protocols for the Suzuki coupling of 2-Amino-3-bromo-5-chloropyrazine with various arylboronic acids.

The substrate, this compound, is a trifunctionalized pyrazine derivative offering a versatile scaffold for the synthesis of novel compounds. The presence of both a bromine and a chlorine atom allows for selective cross-coupling reactions, as the carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed reactions. The amino group at the 2-position can influence the electronic properties of the pyrazine ring and may interact with the palladium catalyst, a factor to consider when selecting reaction conditions.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a base. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst.[1][2][3]

For this compound, the reaction is expected to occur selectively at the more reactive C-Br bond, leaving the C-Cl bond intact for potential further functionalization.

Data Presentation: Summary of Recommended Suzuki Coupling Conditions

The following table summarizes recommended reaction conditions for the Suzuki coupling of this compound with arylboronic acids, based on established protocols for structurally similar amino- and halo-substituted heterocycles.[4][5][6]

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Palladium Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ | Pd₂(dba)₃ with a phosphine ligand |

| Catalyst Loading | 2-5 mol% | 2-5 mol% | 1-3 mol% Pd, 2-6 mol% Ligand |

| Boronic Acid | 1.1 - 1.5 equivalents | 1.2 - 2.0 equivalents | 1.2 - 1.5 equivalents |

| Base | K₂CO₃ or Cs₂CO₃ | K₃PO₄ | Na₂CO₃ or K₂CO₃ |

| Base Amount | 2.0 - 3.0 equivalents | 2.0 - 3.0 equivalents | 2.0 - 4.0 equivalents |

| Solvent System | 1,4-Dioxane / H₂O (4:1) | DMF | Toluene or THF |

| Temperature | 80 - 100 °C | 100 - 120 °C | 80 - 110 °C |

| Reaction Time | 4 - 16 hours | 6 - 24 hours | 8 - 18 hours |

| Atmosphere | Inert (Nitrogen or Argon) | Inert (Nitrogen or Argon) | Inert (Nitrogen or Argon) |

Experimental Protocols

The following are detailed protocols for performing the Suzuki coupling of this compound. Researchers should note that optimization of these conditions may be necessary for specific arylboronic acids.

Protocol 1: General Procedure using Pd(PPh₃)₄

Materials:

-

This compound

-

Arylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and the base (K₂CO₃ or Cs₂CO₃, 2.0 mmol, 2.0 equiv).

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

-